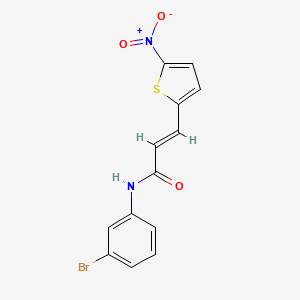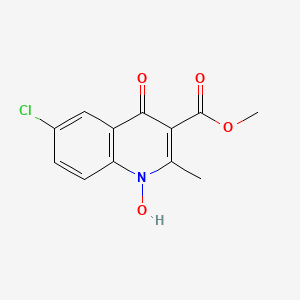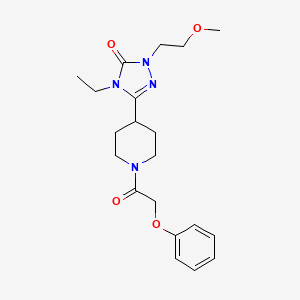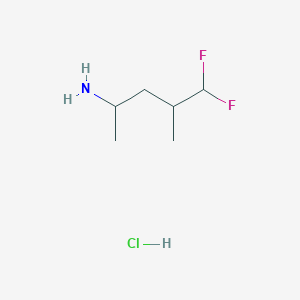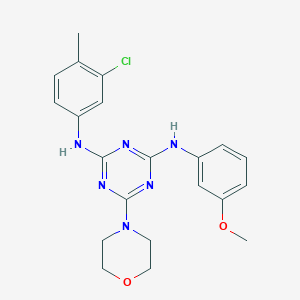
N2-(3-chloro-4-methylphenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2” and “N4” in the name suggest that the compound has substitutions at these positions on the triazine ring. The “6-morpholino” suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being aromatic, would contribute to the compound’s stability. The morpholine ring could potentially participate in hydrogen bonding and other interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms and the electron-donating methoxy groups. The compound could potentially undergo reactions at these sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups and aromatic rings could influence its solubility, boiling point, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
One research focus has been on the synthesis of novel compounds and their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized some new 1,2,4-triazole derivatives, including compounds structurally related to N2-(3-chloro-4-methylphenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, which were found to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010).
Larvicidal Activity
Gorle et al. (2016) synthesized a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showing significant larvicidal activity against third instar larvae at different time exposures. This research demonstrates the potential of these compounds in controlling mosquito populations, thus aiding in the prevention of mosquito-borne diseases (Gorle et al., 2016).
Pesticide Removal from Wastewater
Boudesocque et al. (2008) explored the use of a lignocellulosic substrate as a low-cost and effective adsorbent for the removal of pesticides from wastewaters, including compounds similar to the chemical of interest. This study highlights the potential environmental applications of such compounds in purifying water sources from harmful pesticides (Boudesocque et al., 2008).
Herbicide and Nitrate Distribution
Research by Hatfield et al. (1996) on the distribution of herbicides and nitrates in central Iowa rainfall provides insight into the environmental impact of agricultural chemicals, including triazine derivatives. Understanding these distributions is crucial for environmental protection and the development of more sustainable agricultural practices (Hatfield et al., 1996).
Analytical Applications
Upadhyay et al. (2012) conducted preliminary studies on Schiff bases derived from 1,3,5-triazine, showing their application as selective electrodes for the detection of Sm3+ ions. This research underlines the potential of such compounds in analytical chemistry, particularly in the development of sensors for specific ions (Upadhyay et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-6-7-16(13-18(14)22)24-20-25-19(23-15-4-3-5-17(12-15)29-2)26-21(27-20)28-8-10-30-11-9-28/h3-7,12-13H,8-11H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBRWXJQVCTLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)
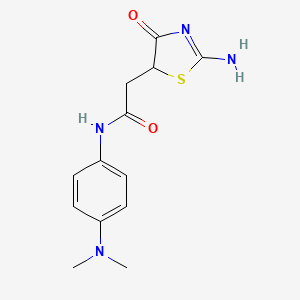
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)
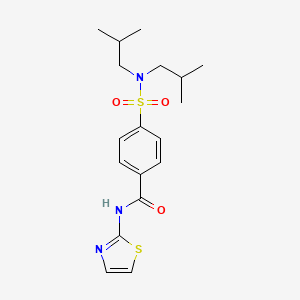
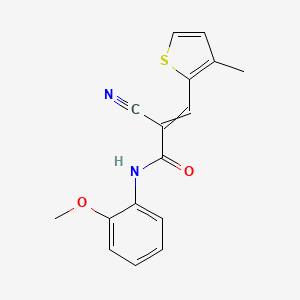
![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2846755.png)

![7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846758.png)
